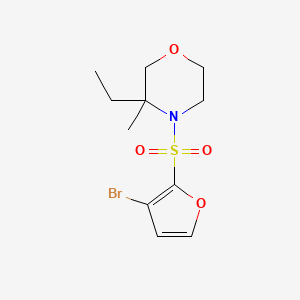![molecular formula C14H15FN2O4 B7450122 2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FOXY, and it is a synthetic derivative of the natural compound resveratrol. FOXY is a potent antioxidant and has been found to have numerous health benefits.
作用機序
The mechanism of action of FOXY is not fully understood, but it is believed to be due to its antioxidant properties. FOXY has been found to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells. FOXY has also been found to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
FOXY has been found to have numerous biochemical and physiological effects. FOXY has been shown to protect cells from oxidative stress and reduce inflammation. FOXY has also been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, FOXY has been found to have neuroprotective properties and has been shown to protect neurons from oxidative damage.
実験室実験の利点と制限
FOXY has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FOXY is also highly soluble in water, which makes it easy to use in various experiments. However, FOXY has some limitations for lab experiments. FOXY is a relatively new compound, and its properties and effects are not fully understood. Additionally, FOXY can be expensive to synthesize, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on FOXY. One potential direction is to study the effects of FOXY on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to study the mechanism of action of FOXY in more detail to better understand its effects on cells and tissues. Additionally, future research could focus on developing new synthesis methods for FOXY to improve its yield and purity.
合成法
The synthesis of FOXY involves the reaction of resveratrol with various reagents to produce the desired compound. The synthesis method of FOXY was first reported in 2012, and since then, several modifications have been made to improve the yield and purity of the compound. The most commonly used method for the synthesis of FOXY involves the reaction of resveratrol with 3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base catalyst.
科学的研究の応用
FOXY has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. FOXY has been found to have potent antioxidant activity, and it has been shown to protect cells from oxidative stress. FOXY has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, FOXY has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c15-11-3-1-2-10(13(11)18)14-16-12(17-21-14)8-20-7-9-4-5-19-6-9/h1-3,9,18H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUDBDDRSAHZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCC2=NOC(=N2)C3=C(C(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)
![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![3-(6-aminopurin-9-yl)-N-[(1R)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B7450075.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)

![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
